B1578870 α-Methyl-D-tyrosine

α-Methyl-D-tyrosine

Cat. No.: B1578870
M. Wt: 195.22
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Research Significance of Catecholamine Biosynthesis Inhibition

The journey to understanding the significance of α-Methyl-D-tyrosine begins with the broader history of catecholamine research. Catecholamines, a group of neurotransmitters including dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497), are fundamental to a vast array of physiological processes. wikipedia.org Their synthesis pathway was a subject of intense investigation throughout the mid-20th century. wikipedia.org By the 1960s, the enzymatic steps converting the amino acid tyrosine into these crucial signaling molecules were largely established. nih.gov

The ability to pharmacologically inhibit catecholamine synthesis has been of immense research significance. It has allowed scientists to probe the roles of catecholamines in the central and peripheral nervous systems, to investigate their involvement in conditions such as hypertension and neuropsychiatric disorders, and to explore the consequences of their depletion. caymanchem.comresearchgate.netnih.gov This line of inquiry has been instrumental in building our current understanding of neurotransmission and has paved the way for the development of various therapeutic strategies.

Overview of this compound as a Tyrosine Hydroxylase Inhibitor in Research

This compound, also known as metyrosine (B1676540) in its L-isomeric form, emerged as a potent and competitive inhibitor of the enzyme tyrosine hydroxylase. medchemexpress.comebi.ac.uk Its mechanism of action involves competing with the natural substrate, tyrosine, for the binding site on the enzyme. ebi.ac.uk This competitive inhibition effectively blocks the initial and rate-limiting step of catecholamine synthesis, leading to a reduction in the production of dopamine, norepinephrine, and epinephrine. wikipedia.orgresearchtrends.net

This specific biochemical action has made this compound an indispensable tool in a wide range of research settings. In preclinical studies, it has been used to create animal models with depleted catecholamine levels, allowing for the investigation of the behavioral and physiological roles of these neurotransmitters. caymanchem.com For instance, research has utilized this compound to study its effects on conditioned avoidance behavior and to explore its impact in models of bipolar disorder and hypertension. caymanchem.com

In human research, this compound has been employed to investigate the consequences of acute dopamine depletion. researchgate.net These studies have provided valuable insights into the function of dopaminergic systems in the brain and their role in various neurological and psychiatric conditions. researchgate.net The ability to reversibly inhibit catecholamine synthesis with this compound has offered a unique window into the dynamic nature of neurotransmitter systems. mdpi.com

Table 1: Key Research Applications of this compound

Research AreaApplication of this compoundKey Findings
Neurobiology Inducing acute dopamine depletion in healthy human subjects.Provided insights into the role of dopamine in brain function and cognition. researchgate.net
Animal Models Reducing norepinephrine and dopamine levels in the rat brain.Disrupted conditioned avoidance behavior in a dose-dependent manner. caymanchem.com
Hypertension Research Investigating the role of tyrosine hydroxylase in hypertension models.Reduced hypertension induced by dexamethasone (B1670325) and cyclosporin (B1163) in rats. caymanchem.com
Pheochromocytoma Research Inhibiting catecholamine synthesis in patients.Resulted in a significant reduction of catecholamine synthesis, aiding in preoperative management. nih.govahajournals.org
Melanogenesis Research Inhibiting latanoprost-induced melanogenesis.Effectively inhibited melanogenesis in human uveal melanocytes in vitro. medchemexpress.com

Properties

Molecular Weight

195.22

Origin of Product

United States

Mechanism of Action and Enzymatic Interactions

Competitive Inhibition of Tyrosine Hydroxylase Activity

α-Methyl-D-tyrosine, also known as Metyrosine (B1676540) in its L-isomer form, is a derivative of the amino acid tyrosine. chemicalbook.inebi.ac.uk Its primary mechanism of action involves the inhibition of the enzyme tyrosine hydroxylase (TH), which is the first and rate-limiting step in the biosynthesis of catecholamines. wikipedia.orgpsychiatryonline.orgresearchgate.net This inhibition is achieved through a competitive process where this compound vies with the natural substrate, L-tyrosine, for the enzyme's active site. psychiatryonline.orgwikipedia.orgontosight.ai

Research has established that this compound functions as a competitive inhibitor of tyrosine hydroxylase. researchgate.netmedchemexpress.com It is hypothesized that the compound directly competes with tyrosine at the enzyme's tyrosine-binding site. ebi.ac.ukwikipedia.org By occupying this site, this compound prevents tyrosine from binding and undergoing hydroxylation to form L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor to dopamine (B1211576). wikipedia.orgwikipedia.orgontosight.ai This action makes it a highly effective inhibitor of catecholamine production, as it targets the very first step in the synthesis pathway. chemicalbook.in The L-isomer of α-methyl-tyrosine, known as metirosine, is the active form of the compound. wikipedia.org

By competitively inhibiting tyrosine hydroxylase, this compound effectively disrupts the entire catecholamine biosynthetic pathway. ebi.ac.ukwikipedia.org This leads to a significant reduction in the systemic levels of key neurotransmitters and hormones, including dopamine, epinephrine (B1671497), and norepinephrine (B1679862). wikipedia.orgontosight.ai The inhibition of catecholamine synthesis at this initial, rate-limiting step is a crucial aspect of its biochemical function. wikipedia.orgpsychiatryonline.org The consequence of this inhibition is a decrease in the concentration of these catecholamines and their metabolites. wikipedia.org Studies in patients with pheochromocytoma, a condition characterized by excessive catecholamine production, have demonstrated that administration of this compound can reduce total catecholamine levels by 20% to 79%. wikipedia.org

Table 1: Effect of this compound on Catecholamine Synthesis

Parameter Finding Citation
Mechanism Competitive inhibition of tyrosine hydroxylase. chemicalbook.inpsychiatryonline.orgwikipedia.orgresearchgate.net
Action Blocks the conversion of L-tyrosine to L-DOPA. wikipedia.orgwikipedia.org
Outcome Reduced synthesis of dopamine, norepinephrine, and epinephrine. wikipedia.orgtaylorandfrancis.com

| Efficacy | Can decrease total catecholamine production by 20-79%. | wikipedia.org |

Specificity of Binding at the Tyrosine-Binding Site

Modulation of Tyrosine Hydroxylase Phosphorylation States

The activity of tyrosine hydroxylase is not static; it is dynamically regulated under physiological conditions, in part through phosphorylation at specific serine residues within its regulatory domain. psychiatryonline.orgwikipedia.org This post-translational modification plays a critical role in enhancing the enzyme's efficacy in synthesizing dopamine. psychiatryonline.org

The phosphorylation of tyrosine hydroxylase at serine residues, particularly Ser31 and Ser40, is known to increase its activity. psychiatryonline.orgplos.org Various stimuli can trigger this phosphorylation, leading to an increase in dopamine biosynthesis. psychiatryonline.org While this compound's primary role is as a competitive inhibitor, its presence can be seen in the context of this regulatory system. For instance, certain antipsychotic medications have been shown to increase tyrosine hydroxylase activity, likely by promoting the phosphorylation of Ser31 and Ser40. psychiatryonline.org this compound can modify the effects of these neuroleptic-induced increases in cytosolic dopamine through its direct inhibition of the enzyme. psychiatryonline.org Research indicates that phosphorylation at Ser31, in particular, may play a significant role in regulating TH activity in vivo, especially in somatodendritic regions of the brain which may have a greater reliance on new dopamine synthesis. plos.org

Table 2: Tyrosine Hydroxylase Phosphorylation and Regulation

Regulatory Factor Effect on Tyrosine Hydroxylase (TH) Citation
Phosphorylation at Ser31/Ser40 Increases TH enzyme activity and dopamine synthesis. psychiatryonline.orgplos.org
Protein Phosphatase 2A (PP2A) Dephosphorylates TH, reducing its activity. jneurosci.org
Dopamine (Feedback Inhibition) Binds to TH and inhibits its activity. uib.no

| This compound | Competitively inhibits the enzyme, reducing the substrate available for catalysis regardless of phosphorylation state. | psychiatryonline.orgwikipedia.org |

Influence on Serine Residues (Ser31, Ser40) of Tyrosine Hydroxylase

Interactions with Related Enzymes and Pathways

The catecholamine synthesis pathway involves a series of enzymatic steps. wikipedia.org Following the action of tyrosine hydroxylase, the newly formed L-DOPA is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). wikipedia.orguib.nonih.gov This dopamine is then further converted to norepinephrine and epinephrine in specific cell types. wikipedia.org

Discussion of Secondary Interactions (e.g., Tyrosinase) in Specific Research Contexts

While the primary mechanism of action for α-methyl-p-tyrosine is the competitive inhibition of tyrosine hydroxylase, the compound also engages in significant secondary interactions with other enzymes, most notably tyrosinase (EC 1.14.18.1). wikipedia.orgnih.gov Tyrosinase is a key copper-containing enzyme that plays a critical role in melanogenesis, the pathway for melanin (B1238610) pigment production. nih.govbiomedpharmajournal.org The interaction of α-methyl-tyrosine with tyrosinase is complex, with research describing it as both a substrate and an inhibitor depending on the specific context and the stereoisomer being studied. nih.govgoogle.comnih.gov

Research on mushroom tyrosinase has characterized α-methyl-L-tyrosine as a monophenolic substrate. nih.govptbioch.edu.plbibliotekanauki.pl Tyrosinase catalyzes two main reactions: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols to o-quinones (diphenolase activity). nih.govbiomedpharmajournal.org As a substrate, α-methyl-L-tyrosine is hydroxylated by the enzyme's monophenolase activity to form α-methyl-dopa. ptbioch.edu.pl Kinetic studies have classified α-methyl-tyrosine as a "type SA" substrate, which means the o-quinone it ultimately forms evolves into a stable product through a first-order or pseudo-first-order reaction. ptbioch.edu.plbibliotekanauki.pl

The stereochemistry of the molecule plays a crucial role in its interaction with tyrosinase. A study focusing on the stereospecificity of mushroom tyrosinase examined various enantiomers, including L-alpha-methyltyrosine and D,L-alpha-methyltyrosine. nih.gov The findings indicated that the enzyme exhibits stereospecificity in its affinity for substrates (Km) but not in the maximum rate of transformation (Vmax). nih.gov Specifically, the spatial orientation of the substituents on the ring resulted in lower Km values (indicating higher affinity) for L-isomers compared to D-isomers. nih.gov However, the Vmax values were the same for each series of isomers, suggesting that once bound, the rate of the chemical transformation is not affected by the stereoisomerism. nih.gov This implies that this compound can also be processed by tyrosinase, albeit with a different binding affinity than its L-isomer counterpart. Other research has noted that D-tyrosine can act as a competitive inhibitor of tyrosinase, which may suggest a similar inhibitory potential for this compound. nih.govresearchgate.net

In other research contexts, α-methyl-p-tyrosine has been described as an inhibitor of tyrosinase and melanin production. google.comgoogle.com For instance, in studies on iris melanocytes, α-methyl-p-tyrosine was found to significantly decrease melanin content and tyrosinase activity that had been induced by prostaglandins (B1171923) like latanoprost. google.comgoogle.com In this context, it is proposed that the compound acts as a false substrate for the enzyme, competing with the natural substrate L-tyrosine. google.com By competing for the active site, it effectively blocks the formation of L-DOPA from tyrosine, thereby inhibiting the downstream production of melanin. google.com This inhibitory action on melanogenesis is the basis for its investigation in preventing iris pigmentation. google.comgoogle.com

The following table summarizes key research findings regarding the interaction of α-methyl-tyrosine with tyrosinase.

Table 1: Research Findings on the Interaction of α-Methyl-tyrosine with Tyrosinase

Research Context Enzyme Source Observed Role of α-Methyl-tyrosine Key Findings
Enzyme Kinetics Mushroom Tyrosinase Substrate (Type SA) Acts as a monophenolic substrate that is hydroxylated to α-methyl-dopa; the resulting o-quinone evolves via a stable first-order reaction. ptbioch.edu.plbibliotekanauki.pl
Stereospecificity Studies Mushroom Tyrosinase Substrate (L- and D,L-isomers) The enzyme shows higher affinity (lower Km) for L-isomers than D-isomers, but the maximum reaction rate (Vmax) is the same for both. nih.gov
Melanin Production in Iris Cells Human Iris Melanocytes Inhibitor Significantly decreased prostaglandin-induced melanin production and tyrosinase activity, likely by acting as a competitive false substrate. google.comgoogle.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
α-methyl-p-tyrosine (AMPT)
α-methyl-L-tyrosine
α-methyl-dopa
L-tyrosine
D-tyrosine
D,L-tyrosine
L-DOPA
L-alpha-methyltyrosine
D,L-alpha-methyltyrosine
L-alpha-methyldopa
D,L-alpha-methyldopa
L-isoprenaline
D,L-isoprenaline
D-isoprenaline
Dopamine
Epinephrine
Norepinephrine
Latanoprost
Tyramine
Phenylalanine
4-hydroxyphenylpyruvic acid
α-ketoglutarate
Chorismate
Prephenate
Arogenate
Tryptophan
Melanin

Cellular and Subcellular Research Applications

Effects on Intracellular Catecholamine Pools

α-Methyl-D-tyrosine (AMDT) serves as a critical tool in cellular and subcellular research for its specific inhibitory action on catecholamine biosynthesis. By competitively inhibiting tyrosine hydroxylase, the rate-limiting enzyme in this pathway, AMDT effectively reduces the production of dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). wikipedia.orgontosight.aiwikipedia.org This property allows researchers to investigate the dynamics of catecholamine pools within cells, distinguishing between newly synthesized and stored neurotransmitters.

AMDT is instrumental in studying the dynamics of cytosolic dopamine. By blocking the conversion of tyrosine to L-DOPA, it depletes the newly synthesized pool of dopamine in the cytoplasm. wikipedia.orgosu.edu This depletion is a key aspect of research into the roles of cytosolic dopamine in various cellular processes. For instance, studies have utilized AMDT to explore the relationship between cytosolic dopamine concentrations and the activity of the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2). wikipedia.org Research in rat pheochromocytoma (PC12) cells has shown that inhibiting dopamine synthesis with α-methyl-p-tyrosine leads to a concentration-dependent decrease in dopamine levels. jneurosci.org Similarly, local infusion of AMDT into the nucleus accumbens and dorsal striatum of rats has been shown to reduce the output of dopamine, highlighting its effect on the readily releasable cytosolic pool. researchgate.netnih.gov This inhibition of dopamine synthesis has been a valuable technique for examining the consequences of reduced cytosolic dopamine on neuronal function and signaling. researchgate.netnih.gov

Table 1: Effects of this compound on Dopamine Dynamics in Cellular Models

Cell/System Model Key Finding Research Focus
Rat Pheochromocytoma (PC12) Cells Concentration-dependent lowering of dopamine levels. jneurosci.org Cytosolic Dopamine Dynamics
Rat Pheochromocytoma (PC12) Cells Depletion of dopamine stores led to an increase in glutathione (B108866) (GSH) content. jneurosci.org Vesicular Dopamine Storage
Rat Brain Synaptic Vesicles Pretreatment greatly diminished reserpine-insensitive dopamine accumulation. nih.gov Vesicular Dopamine Storage
Rat Nucleus Accumbens & Dorsal Striatum Local infusion reduced dopamine output, indicating an effect on the releasable pool. researchgate.netnih.gov Cytosolic Dopamine Dynamics

Analysis of Cytosolic Dopamine Dynamics

Studies in Diverse Cell Culture Systems

The application of this compound extends across a variety of cell culture systems, enabling researchers to probe the function of catecholamines in different physiological and pathological contexts.

In dopaminergic neuron models, particularly those used for Parkinson's disease (PD) research, this compound is a valuable tool. mdpi.com Endogenous dopamine itself is considered a potential contributor to the neurodegeneration seen in PD. mdpi.com By inhibiting tyrosine hydroxylase, AMDT reduces dopamine levels and has been shown to protect against dopaminergic neurodegeneration in various PD models. mdpi.com For instance, in models where PD is induced by genetic factors like LRRK2 mutations, treatment with α-methyl-L-tyrosine (α-MT) has been demonstrated to reverse the pathological upregulation of dopamine and subsequent neurodegeneration in human neurons and transgenic Drosophila models. nih.govspringernature.com Furthermore, studies using mouse models have shown that pretreatment with AMDT can attenuate rotenone-induced dopamine neuron death by preventing the toxic accumulation of intracellular dopamine. rupress.org In human induced pluripotent stem cell (iPSC)-derived dopaminergic neurons from PD patients with DJ-1 mutations, AMDT treatment diminished mitochondrial oxidant stress and reduced levels of oxidized dopamine and soluble α-synuclein. nih.gov These findings underscore the utility of AMDT in elucidating the role of dopamine in the pathogenesis of PD and in testing potential neuroprotective strategies. mdpi.comnih.govspringernature.com

This compound has been utilized in studies involving melanocyte cultures to investigate the process of melanogenesis, where tyrosine serves as a precursor for melanin (B1238610) synthesis. nih.govgoogle.com In human uveal melanocytes, α-Methyl-p-tyrosine was shown to effectively inhibit latanoprost-induced melanogenesis. medchemexpress.com Research on melanoma cell lines (M19) demonstrated a significant uptake and metabolism of radioiodine-labelled α-methyl-tyrosine over time, in contrast to fibroblast control cells which showed minimal uptake. nih.gov This suggests that the compound is actively transported into and utilized by melanoma cells. nih.gov Further studies have explored its potential to inhibit melanin production, which is catalyzed by the enzyme tyrosinase. google.com Since tyrosinase hydroxylates tyrosine in the first step of melanin formation, inhibitors like α-methyl-p-tyrosine can block this process. google.com In cultured human iris melanocytes, α-methyl-p-tyrosine was found to significantly decrease melanin content and production. google.com

The application of this compound and its analogs has been explored in various cancer cell lines due to the increased amino acid transport observed in tumor cells. In human glioma cell lines, such as 86HG-39, the transport of the analog 3-[123I]iodo-α-methyl-L-tyrosine (IMT) has been studied. nih.govcapes.gov.br These studies have shown that IMT transport is dependent on the proliferation rate of the glioma cells and is primarily mediated by the L-type amino acid transporter 1 (LAT1). nih.govresearchgate.net This transporter is overexpressed in many types of human cancers. researchgate.net In the context of colorectal adenocarcinoma, studies on the DLD-1 cell line have also investigated the uptake of radioiodinated IMT. kanazawa-u.ac.jpnih.gov This uptake was found to be primarily through the Na+-independent system L (likely LAT1). kanazawa-u.ac.jpnih.gov The inhibition of IMT uptake by various amino acids and their analogs has been characterized in these cells, providing insights into the substrate specificity of the transporters involved. kanazawa-u.ac.jpnih.gov While direct studies on the anti-proliferative effects of this compound in these specific cancer cell lines are less common in the provided context, the research on its analogs highlights the potential for targeting amino acid transport systems as a therapeutic strategy in glioblastoma and colorectal adenocarcinoma.

Table 2: Research Applications of this compound in Various Cell Culture Systems

Cell Culture System Model Key Research Application/Finding
Dopaminergic Neuron Models Parkinson's Disease (PD) Models (e.g., LRRK2 mutant neurons, DJ-1 mutant neurons) Protects against neurodegeneration by reducing dopamine-induced toxicity. mdpi.comnih.govspringernature.comnih.gov
Melanocyte Cultures Human Uveal Melanocytes, M19 Melanoma Cells Inhibition of melanogenesis; significant uptake and metabolism in melanoma cells. nih.govmedchemexpress.com
Cancer Cell Lines Human Glioblastoma (86HG-39), Colorectal Adenocarcinoma (DLD-1) Used as an analog (IMT) to study the increased amino acid transport (via LAT1) in cancer cells. nih.govkanazawa-u.ac.jpnih.gov

Gene Expression and Signaling Pathway Investigations

Modulation of Gene Expression related to Catecholamine Synthesis

This compound functions as a competitive inhibitor of the enzyme tyrosine hydroxylase (TH), which catalyzes the first and rate-limiting step in the biosynthesis of all catecholamines. frontiersin.orgtandfonline.com This inhibition directly impacts the production of dopamine, norepinephrine, and epinephrine. Beyond this primary enzymatic inhibition, research shows that this compound can also modulate the expression of genes involved in cellular signaling and ion transport, particularly under pathological conditions.

In a murine model of traumatic brain injury (TBI), administration of α-methyltyrosine (αMT) was found to prevent or reverse TBI-induced changes in the transcription of several key genes. TBI was observed to enhance the expression of the sodium-potassium-chloride cotransporter (Nkcc1) and reduce the transcription of the potassium chloride cotransporter (Kcc2) and the alpha-2 adrenergic receptor (Adra2c). Treatment with αMT blocked the injury-induced increase in Nkcc1 transcription and also diminished the transcription of the neuronal chloride/bicarbonate exchanger (Ae3).

GeneFunctionEffect of TBI on TranscriptionEffect of this compound Treatment Post-TBI
Nkcc1 Sodium-Potassium-Chloride CotransporterEnhanced ExpressionPrevented induction by TBI
Kcc2 Potassium Chloride CotransporterReduced ExpressionDid not reverse TBI effect
Adra2c Alpha-2C Adrenergic ReceptorDiminished ExpressionNot specified
Ae3 Neuronal Chloride/Bicarbonate ExchangerNot specifiedDiminished Transcription

This table outlines the documented effects of traumatic brain injury (TBI) and subsequent this compound treatment on the transcription of specific genes in a murine model.

These findings demonstrate that the effects of inhibiting catecholamine synthesis can extend to the transcriptional regulation of genes that are critical for ion homeostasis and neuronal signaling, suggesting a broader impact beyond simple neurotransmitter depletion.

Analysis of Downstream Signaling Cascades

By inhibiting the synthesis of catecholamines, this compound indirectly modulates the activity of intracellular signaling cascades that are downstream of catecholamine receptors, primarily dopamine receptors and adrenergic receptors (α- and β-ARs). These receptors are G-protein coupled receptors (GPCRs) that, upon activation by their respective ligands (dopamine or norepinephrine), trigger a series of intracellular events. Two of the most prominent pathways affected are the cAMP/PKA/CREB pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

cAMP/PKA/CREB Pathway: Activation of many dopamine and β-adrenergic receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). plos.org This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP Response Element-Binding protein (CREB). oup.comfrontiersin.org Phosphorylated CREB acts as a transcription factor, moving into the nucleus to regulate the expression of genes involved in neuronal plasticity, cell survival, and metabolism. frontiersin.orgbiomolther.org Research in various cell types has shown that norepinephrine directly activates this pathway, leading to the phosphorylation of CREB. oup.complos.org Consequently, by depleting norepinephrine and dopamine, this compound is expected to attenuate the activation of this entire cascade.

MAPK/ERK Pathway: The MAPK pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is also a downstream target of catecholamine signaling. Studies in cardiac fibroblasts have shown that norepinephrine treatment leads to the rapid phosphorylation and activation of p42/p44 MAPK (also known as ERK1/2). oup.com This pathway is crucial for regulating cell proliferation and differentiation. The activation can be mediated by various components of the GPCR signaling machinery. By preventing the synthesis of norepinephrine, this compound can block this ligand-dependent activation of the MAPK/ERK pathway.

Signaling PathwayKey ComponentsActivator (Catecholamine)Effect of ActivatorImplied Effect of this compound
cAMP/PKA/CREB Adenylyl Cyclase → cAMP → PKA → CREBNorepinephrineIncreased PKA activity, phosphorylation of CREB oup.complos.orgAttenuation of pathway activation
MAPK/ERK Ras/Raf → MEK → ERK (p42/p44)NorepinephrineIncreased phosphorylation of ERK1/2 oup.comInhibition of pathway activation

This table summarizes major signaling cascades influenced by catecholamines. The inhibition of catecholamine synthesis by this compound would logically lead to the attenuation or inhibition of these downstream effects.

Advanced Synthetic Strategies and Derivative Development for Research

Stereoisomeric Considerations and Chiral Synthesis

The biological activity of α-methyltyrosine is highly dependent on its stereochemistry. The presence of a chiral center at the α-carbon necessitates the development of stereoselective synthetic methods to isolate the desired enantiomer. wikipedia.org

D- and L-Enantiomer Synthesis and Activity Differentiation

The two enantiomers of α-methyltyrosine, D- and L-α-methyltyrosine, exhibit different biological activities. The L-isomer, also known as metyrosine (B1676540), is a potent inhibitor of the enzyme tyrosine hydroxylase, which is the rate-limiting step in the synthesis of catecholamines. wikipedia.orgebi.ac.uknih.gov This inhibitory action makes L-α-methyltyrosine a subject of interest in studying conditions related to catecholamine excess. medchemexpress.comchemicalbook.com Conversely, the D-enantiomer shows significantly less inhibitory activity. This differentiation underscores the importance of enantiomerically pure compounds for targeted research applications. The synthesis of these enantiomers often involves chiral resolution of a racemic mixture or asymmetric synthesis, employing chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. google.comgoogle.com

Synthesis of Specific Chiral Forms (e.g., 2-(S) Metirosine)

Metirosine, the 2-(S) enantiomer of α-methyltyrosine, is of particular interest due to its pharmacological activity. wikipedia.orgebi.ac.uk Its synthesis in a pure enantiomeric form is a key objective. One approach involves the use of chiral starting materials, such as (R)-phenylglycinamide, to induce the desired stereochemistry. google.com This method relies on the formation of diastereomeric intermediates that can be separated, followed by conversion to the final product. google.comgoogle.com The development of such stereoselective processes is essential for producing metyrosine with high enantiomeric purity, which is critical for its application in research and potential therapeutic development. google.com

Design and Synthesis of Radiolabeled Derivatives

Radiolabeled derivatives of α-methyltyrosine are invaluable tools for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These tracers allow for the in vivo study of amino acid transport and metabolism, which are often altered in disease states such as cancer. rsna.orgscilit.com

Fluorinated Derivatives (e.g., 3-Fluoro-l-α-Methyl-Tyrosine, [18F]-FAMT)

L-3-[¹⁸F]-fluoro-α-methyltyrosine ([¹⁸F]-FAMT) is a prominent PET tracer developed for tumor imaging. snmjournals.orgnih.gov Its synthesis has been a focus of extensive research to improve radiochemical yield and specific activity. Early methods involved electrophilic fluorination of α-methyl-L-tyrosine using [¹⁸F]F₂ gas, resulting in modest yields. researchgate.netiiarjournals.org More recent advancements have focused on nucleophilic substitution reactions, which can provide higher yields and are more amenable to automation. thno.orgresearchgate.net The development of efficient and automated synthesis routes is crucial for the routine clinical use of [¹⁸F]-FAMT. thno.org The resulting tracer has shown high specificity for malignant tumors due to its selective transport by the L-type amino acid transporter 1 (LAT1), which is often upregulated in cancer cells. scilit.comsnmjournals.orgiiarjournals.org

DerivativeSynthesis MethodKey Features
3-Fluoro-l-α-Methyl-Tyrosine (FAMT) Chiral phase-transfer alkylation and electrophilic fluorination. snmjournals.orgSelectively transported by LAT1, allowing for discrimination between LAT1 and LAT2 transporters. snmjournals.org
[¹⁸F]-FAMT Electrophilic substitution with [¹⁸F]F₂ gas or nucleophilic exchange. researchgate.netiiarjournals.orgthno.orgPET tracer for tumor imaging with high specificity for malignant lesions. scilit.comsnmjournals.orgnih.gov

Iodinated Derivatives (e.g., 3-Iodo-α-methyl-L-tyrosine, [123I]-IMT, [125I]-IMT)

3-Iodo-α-methyl-L-tyrosine (IMT) labeled with iodine isotopes such as ¹²³I and ¹²⁵I is used for SPECT imaging of tumors, particularly brain tumors. rsna.orgresearchgate.net The synthesis of these derivatives typically involves the radioiodination of a precursor molecule. researchgate.netugent.be [¹²³I]-IMT has been clinically evaluated for its ability to delineate tumor extent and differentiate recurrent tumors from post-treatment changes. rsna.org [¹²⁵I]-IMT, with its longer half-life, is primarily used in preclinical research for biodistribution and metabolic studies. nih.govsnmjournals.org Automated synthesis modules have been developed to facilitate the reliable and safe production of [¹²³I]-IMT for clinical use. researchgate.net

DerivativeIsotopeApplicationSynthesis Note
3-Iodo-α-methyl-L-tyrosine (IMT) ¹²³ISPECT imaging of tumors, especially brain tumors. rsna.orgresearchgate.netAutomated synthesis modules have been developed for clinical production. researchgate.net
3-Iodo-α-methyl-L-tyrosine (IMT) ¹²⁵IPreclinical biodistribution and metabolism studies. nih.govsnmjournals.orgUsed to study tracer uptake in various tissues and in inflammation models. snmjournals.org

Carbon-11 Labeled Derivatives

Carbon-11, a positron-emitting radionuclide with a short half-life, is another valuable isotope for labeling α-methyltyrosine. researchgate.netmdpi.com The synthesis of α-[¹¹C]methyl-tyrosine has been achieved through methods such as the alkylation of a Schiff base precursor with [¹¹C]methyl iodide using a chiral phase-transfer catalyst. researchgate.netresearchgate.netspringernature.com This approach allows for the stereoselective introduction of the ¹¹C-label, yielding enantiomerically enriched products. researchgate.netspringernature.com The development of rapid and efficient ¹¹C-labeling methods is essential due to the short half-life of the isotope and is crucial for its use in PET studies investigating amino acid metabolism and neurotransmitter synthesis. mdpi.comresearchgate.net

Structure-Activity Relationship Studies of α-Methyl-D-tyrosine Analogues

The therapeutic and research potential of this compound has spurred extensive investigation into how its structural modifications influence its biological activity. These structure-activity relationship (SAR) studies are fundamental to designing more potent and selective inhibitors.

Substituent Effects on Tyrosine Hydroxylase Inhibition

The inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines, is a key therapeutic target. wikidoc.orgmdpi.com Research into analogues of α-methyltyrosine has revealed critical insights into the structural requirements for potent inhibition. nih.govuib.no

A pivotal aspect of SAR studies involves modifying the substituents on the aromatic ring of the tyrosine analogue. A study on a series of 3-alkenyl-α-methyltyrosines and their corresponding 3-alkyl and dihydrobenzofuran analogues provided significant findings. nih.gov It was observed that the presence of unsaturation in the 3-position side chain was crucial for potent TH inhibition. Saturation of this double bond or its cyclization to form a dihydrobenzofuran analogue resulted in a marked reduction in inhibitory activity. nih.gov Similarly, the formation of an epoxide from the alkenyl group also diminished the inhibitory effect. nih.gov

These findings underscore the importance of the spatial arrangement and electronic properties of the substituent at the 3-position of the tyrosine ring for effective binding to the active site of tyrosine hydroxylase.

Analogue Type Modification Effect on Tyrosine Hydroxylase Inhibition
3-Alkenyl-α-methyltyrosine-Baseline inhibitory activity
3-Alkyl-α-methyltyrosineSaturation of the alkenyl double bondReduced inhibition
Dihydrobenzofuran analogueCyclization of the alkenyl side chainReduced inhibition
Epoxide analogueFormation of an epoxide from the alkenyl groupReduced inhibition

This table summarizes the general substituent effects on the inhibition of tyrosine hydroxylase by α-methyltyrosine analogues based on the provided research findings. nih.gov

Exploration of Related Amino Acid Analogues as Inhibitors

The quest for potent tyrosine hydroxylase inhibitors has extended beyond direct derivatives of this compound to include a broader range of related amino acid analogues. These investigations have highlighted several key structural features that contribute to inhibitory activity.

One of the well-studied analogues is α-methyl-p-tyrosine (AMPT) , a competitive inhibitor of tyrosine hydroxylase. medchemexpress.comebi.ac.uk It is hypothesized that AMPT competes with the natural substrate, tyrosine, for binding at the enzyme's active site. ebi.ac.uk

Further studies have explored halogenated analogues, revealing that substitutions on the aromatic ring significantly impact potency. For instance, 3-iodo-L-tyrosine has been identified as a potent TH inhibitor. uib.notandfonline.com Similarly, 3-fluoro-L-α-methyl-tyrosine has also been noted for its inhibitory effects. uib.no

Interestingly, research has also ventured into amino acids with different backbones. For example, some coumarin-based compounds, which are structurally distinct from tyrosine, have been synthesized and evaluated as tyrosinase inhibitors, a related enzyme. mdpi.com One such compound, a coumarin-thiosemicarbazone analogue (FN-19), exhibited potent inhibitory activity. mdpi.com While not direct analogues of this compound, these studies provide valuable insights into the broader pharmacophore required for inhibiting these related hydroxylase enzymes.

Analytical and Advanced Imaging Methodologies in Research

Biochemical Quantification of Catecholamines and Metabolites

To understand the biochemical consequences of inhibiting tyrosine hydroxylase with α-Methyl-D-tyrosine, researchers must accurately measure the resulting changes in catecholamine levels.

Spectrophotometric and Chromatographic Techniques

While spectrophotometric methods exist, modern research predominantly relies on more sensitive and specific techniques like high-performance liquid chromatography (HPLC) to quantify catecholamines and their metabolites. capes.gov.brpnas.org HPLC, particularly when coupled with electrochemical detection (HPLC-ED), allows for the precise and simultaneous measurement of compounds such as dopamine (B1211576), norepinephrine (B1679862), and their metabolites, including 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), from tissue homogenates or other biological samples. capes.gov.brpnas.orgphysiology.orguab.cat This high degree of specificity is crucial for distinguishing between structurally similar catecholamines and accurately assessing the downstream effects of tyrosine hydroxylase inhibition by this compound. nih.gov Gas chromatography-mass spectrometry (GC-MS) represents another powerful technique, offering rapid and simultaneous assays of major monoamines and their metabolites. publish.csiro.au

Enzymatic Assays for Tyrosine Hydroxylase Activity

The most direct way to assess the efficacy of this compound is to measure its effect on the activity of its target enzyme, tyrosine hydroxylase (TH). pnas.orgeurofinsdiscovery.com Enzymatic assays are performed by incubating tissue samples (e.g., from the brain striatum) or cell lysates containing TH with its substrate, L-tyrosine, and then measuring the rate of L-DOPA formation. pnas.orgnih.gov A common and highly sensitive method involves using a radiolabeled substrate, such as [3H]tyrosine, and quantifying the radioactive product formed. pnas.orgeurofinsdiscovery.complos.org The inclusion of this compound (or its more commonly studied form, α-methyl-p-tyrosine) in these assays demonstrates its inhibitory effect by causing a measurable decrease in TH activity. pnas.org These assays are fundamental for determining the inhibitory potency of the compound and confirming its mechanism of action in vitro and ex vivo. pnas.orgamegroups.org

Application in Neuroimaging Techniques

Radiolabeled analogues of tyrosine and its derivatives are critical tools for the non-invasive, in vivo study of amino acid metabolism and neurotransmitter synthesis using advanced neuroimaging techniques.

Positron Emission Tomography (PET) Studies with Radiolabeled this compound Derivatives

Positron Emission Tomography (PET) allows for the visualization and quantification of physiological processes using molecules labeled with positron-emitting radioisotopes. Derivatives of α-methyl-tyrosine, such as L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT), have been developed as PET tracers. thno.orgmdpi.com These tracers are valuable in oncology for their ability to be taken up by tumor cells, often via the L-type amino acid transporter 1 (LAT1), providing high-contrast images. thno.orgmdpi.com The α-methyl group prevents the tracer from being incorporated into proteins, allowing its accumulation to reflect transport activity, which is often upregulated in cancer cells. mdpi.com While not a direct derivative, the widely used PET tracer for dopamine synthesis, 6-[¹⁸F]fluoro-L-DOPA ([¹⁸F]FDOPA), is often used in studies where α-methyl-p-tyrosine is administered as a pharmacological challenge to confirm that the PET signal is indeed related to dopamine synthesis. frontiersin.org

PET TracerFull NameIsotopePrimary Application in this Context
[¹⁸F]FAMT L-3-[¹⁸F]-fluoro-α-methyl tyrosine¹⁸FImaging of amino acid transport in tumors. thno.orgmdpi.com
[¹⁸F]FDOPA 6-[¹⁸F]fluoro-L-DOPA¹⁸FMeasuring dopamine synthesis capacity. frontiersin.org
[¹¹C]MET ¹¹C-methyl-L-methionine¹¹CAmino acid imaging in brain tumors. snmjournals.org

Single Photon Emission Computed Tomography (SPECT) Applications

Single Photon Emission Computed Tomography (SPECT) is another nuclear imaging modality that utilizes tracers labeled with gamma-emitting isotopes. The iodinated analogue, L-3-[¹²³I]-iodo-α-methyl-tyrosine ([¹²³I]IMT), is a well-established SPECT tracer used for imaging amino acid transport, particularly in brain tumors. mdpi.comsnmjournals.orgsnmjournals.org Similar to its PET counterparts, [¹²³I]IMT uptake is increased in many tumor cells, allowing for their detection and delineation. snmjournals.org While SPECT generally has lower spatial resolution than PET, the longer half-life of isotopes like Iodine-123 makes [¹²³I]IMT a practical alternative for clinical imaging in certain contexts. snmjournals.orgthno.org These SPECT studies provide valuable information on tumor metabolism that is complementary to anatomical imaging from MRI or CT. snmjournals.org

Microdialysis and In Vivo Neurochemical Monitoring

Microdialysis is a powerful technique for continuous, real-time monitoring of neurochemical concentrations in the extracellular space of the living brain. mdpi.comacnp.org The method involves implanting a small probe with a semipermeable membrane into a specific brain region, such as the striatum. nih.gov This probe is perfused with a physiological solution, and molecules from the extracellular fluid, including neurotransmitters and their metabolites, diffuse into the probe. The collected fluid, or dialysate, is then analyzed, typically by HPLC-ED. researchgate.netacs.org

In research involving this compound, microdialysis provides direct, dynamic evidence of its effects. Following administration of the inhibitor, researchers can observe a time-dependent decrease in the extracellular levels of dopamine. nih.govresearchgate.net This technique is invaluable for correlating neurochemical changes with behavioral observations and for studying the precise time course of drug action in vivo. nih.govacs.org For example, the disappearance of L-DOPA from the dialysate after administration of α-methyl-p-tyrosine confirms that the measured L-DOPA originates from the activity of tyrosine hydroxylase in dopaminergic terminals. nih.gov

Preclinical Research Models and in Vivo Investigations

Animal Models for Catecholamine Depletion Studies

As a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines, α-MT serves as a powerful pharmacological tool to induce a state of catecholamine depletion. nih.gov This has been leveraged in several animal models to understand the roles of dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497) in various biological processes.

Rodent models have been instrumental in characterizing the neurochemical and behavioral effects of α-Methyl-D-tyrosine. In rats, local infusion of α-MT into the nucleus accumbens and dorsal striatum has been shown to significantly reduce dopamine output. hdsa.org Specifically, a 100 µM concentration of α-MT administered for four hours into the nucleus accumbens decreased dopamine levels to 30% of baseline, while the same administration into the dorsal striatum resulted in a reduction to 60% of baseline. hdsa.org Systemic administration of α-MT in rats has also been shown to affect the synthesis and metabolism of dopamine in various brain regions, including the hypothalamus and hippocampus. karger.com

In mouse models, α-MT has been used to investigate the role of catecholamines in conditions such as epilepsy and traumatic brain injury. In a mouse model of pentylenetetrazol (PTZ)-induced seizures, administration of α-MT was found to exacerbate the severity and duration of both tonic and clonic seizures, highlighting the complex role of catecholamines in seizure modulation. plos.org Furthermore, in a murine model of traumatic brain injury, treatment with α-MT was shown to block injury-induced increases in blood pressure and cardiac reactivity, and improve behavioral outcomes. pnas.org Studies have also utilized α-MT in mouse models of Parkinson's disease to create an acute dopamine depletion state. mdpi.comhuntingtonstudygroup.org

Interactive Data Table: Effects of this compound in Rodent Models

Model Compound Used Key Findings Reference
Unanesthetized Rats α-Methyl-p-tyrosine (100 µM, local infusion) Reduced dopamine output to 30% in nucleus accumbens and 60% in dorsal striatum. hdsa.org
Trained Rats α-Methyl-p-tyrosine Prevented the exercise-induced inhibition of serotonin (B10506) synthesis. karger.com
CFI Strain Mice (PTZ-induced epilepsy) α-Methyl-p-tyrosine (250 mg/kg, i.p.) Increased the severity and duration of tonic and clonic seizures. plos.org
Mice (Traumatic Brain Injury) α-Methyltyrosine (50 mg·kg−1·d−1) Blocked TBI-induced increases in blood pressure and cardiac reactivity; improved behavioral outcomes. pnas.org
Dopamine-Deficient Mice (MPTP model) α-Methyl-D,L-p-tyrosine methyl ester (AMPT) Did not protect against MPTP-induced toxicity in the nigrostriatal pathway. mdpi.comhuntingtonstudygroup.org

The zebrafish (Danio rerio) has emerged as a valuable model for studying stress response, mediated by the hypothalamus-pituitary-interrenal (HPI) axis, which is analogous to the mammalian HPA axis. researchgate.net Research has demonstrated that α-Methyl-L-tyrosine (AMPT), a stereoisomer of the D-form, can modulate the stress response in zebrafish. uniqure.comneurology.org Specifically, AMPT was shown to decrease the responsiveness of the zebrafish stress axis to an acute stressful challenge. uniqure.comneurology.org This effect was specific to the stimulated stress response, as basal cortisol levels remained unaltered by the treatment. uniqure.com These findings underscore the conserved role of catecholamines in the neuroendocrine stress response across vertebrate species.

Interactive Data Table: Research Findings in Zebrafish Models

Model Compound Used Key Findings Reference
Adult Zebrafish (Danio rerio) α-Methyl-L-tyrosine (AMPT) Decreased the responsiveness of the stress axis to an acute challenge without altering basal cortisol levels. uniqure.comneurology.org

The fruit fly, Drosophila melanogaster, provides a powerful genetic model for studying the fundamental roles of catecholamines. In Drosophila, α-Methyl-p-tyrosine is used to inhibit tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. tfscro.com This inhibition leads to a dose-dependent decrease in locomotor activity, an effect that can be rescued by the administration of L-DOPA, the product of the reaction catalyzed by tyrosine hydroxylase. tfscro.com Furthermore, developmental exposure to α-MT results in enhanced expression of tyrosine hydroxylase in the progeny of surviving adults, which is accompanied by increased behavioral sensitivity to catecholamine-depleting drugs. tfscro.com Studies have also shown that α-MT can impair reproduction and development in Drosophila, causing ovulation suppression and reduced embryonic and larval viability. oup.com These models have been critical in demonstrating the essential role of catecholamines not just in nervous system function but also in development. oup.com

Interactive Data Table: Research Findings in Drosophila Models

Model Compound Used Key Findings Reference
Adult Drosophila α-Methyl-p-tyrosine (αMT) Decreased locomotor activity in a dose-dependent manner and reduced brain dopamine levels. tfscro.com
Drosophila (Developmental Study) α-Methyl-p-tyrosine (αMT) Enhanced expression of tyrosine hydroxylase in the progeny of surviving adults. tfscro.com
Drosophila melanogaster α-Methyl-p-tyrosine (α-MT) Failed to produce viable progeny and delayed development. oup.com

Zebrafish Models for Stress Response Research

Application in Neurodegeneration Models

The ability of this compound to modulate catecholamine levels has made it a valuable tool in the study of neurodegenerative diseases where dopamine dysregulation is a key pathological feature.

In various models of Parkinson's disease (PD), α-Methyl-tyrosine has been shown to have neuroprotective effects. nih.gov There is increasing evidence that endogenous dopamine itself can contribute to the degeneration of dopaminergic neurons in PD. nih.gov By inhibiting tyrosine hydroxylase, α-MT reduces the production of dopamine and has been found to protect against neurodegeneration. nih.gov For instance, in Drosophila models of PD with LRRK2 mutations, early treatment with α-MT was able to reverse pathological conditions and prevent dopaminergic neurodegeneration. biorxiv.org Similarly, in cultured neuron cells, α-MT has been shown to attenuate the death of dopaminergic neurons induced by both environmental and genetic pathogenic factors. nih.gov The compound has also been demonstrated to alleviate the degeneration of dopaminergic neurons associated with PINK1 mutations and ameliorate neuronal toxicity induced by α-synuclein. nih.gov However, in an acute mouse model of PD using the toxin MPTP, pretreatment with α-methyl-p-tyrosine to deplete dopamine did not protect the nigrostriatal pathway from MPTP toxicity, suggesting the role of dopamine in neurodegeneration may be context-dependent. mdpi.com

Interactive Data Table: this compound in Parkinson's Disease Models

Model Compound Used Key Findings Reference
Transgenic Drosophila PD models (LRRK2 mutation) α-Methyl-L-tyrosine (α-MT) Prevented LRRK2 mutation-induced dopaminergic neurodegeneration and extended lifespan. nih.govbiorxiv.org
Cultured Neuron Cells α-Methyltyrosine (α-MT) Attenuated the death of dopaminergic neurons induced by environmental and genetic factors. nih.gov
Drosophila PD models (Rotenone- and mutant α-syn-induced) RNAi knockdown of Tyrosine Hydroxylase Remarkably alleviated the degeneration of dopaminergic neurons. nih.gov
Mouse PD model (MPTP-induced) α-Methyl-p-tyrosine Did not protect against acute MPTP toxicity. mdpi.com

Huntington's disease (HD) is another neurodegenerative disorder where alterations in dopamine signaling are implicated in the pathophysiology. oup.com Neurochemical studies in both HD patients and genetic mouse models suggest biphasic changes in dopamine neurotransmission, with an initial hyperdopaminergic state that can contribute to hyperkinetic movements. oup.com This is followed by a later stage characterized by dopamine deficits and hypokinesia. oup.com In a transgenic rat model of HD, which is one of the few models to exhibit chorea, an increase in the number of tyrosine hydroxylase-containing cells in the substantia nigra pars compacta and ventral tegmental area was observed, suggesting a hyperdopaminergic status. Conversely, studies in the R6/2 mouse model of HD have shown that catecholamine release is diminished due to impaired vesicle loading. In these R6/2 mice, stimulated dopamine release in the dorsal striatum decreases as motor degeneration progresses. Given that early stages of HD can be characterized by excessive dopaminergic activity, therapeutic strategies aimed at depleting dopamine stores have been considered. oup.com α-Methyl-p-tyrosine, by inhibiting dopamine synthesis, represents a pharmacological approach to counteract this hyperdopaminergic state.

Parkinson's Disease Models

Investigation of Amino Acid Transport Mechanisms in vivo

The in vivo investigation of this compound often centers on its interaction with amino acid transport systems, particularly the L-type Amino Acid Transporter 1 (LAT1). These studies are crucial for understanding its potential as a diagnostic or therapeutic agent, especially in oncology.

L-type Amino Acid Transporter 1 (LAT1) Expression and Function

LAT1, a subtype of the system L amino acid transporter, is a sodium-independent transporter responsible for the exchange of large neutral amino acids like leucine, phenylalanine, and tyrosine. researchgate.netsolvobiotech.comd-nb.info It is a heterodimeric protein, composed of a light chain (LAT1, also known as SLC7A5) and a heavy chain (4F2hc or CD98, also known as SLC3A2), which is essential for its localization to the plasma membrane. solvobiotech.comd-nb.info While LAT1's primary role is to facilitate the transport of essential amino acids across biological barriers such as the blood-brain barrier and the placenta, its expression is significantly upregulated in many types of cancer cells to meet the high demand for nutrients required for rapid proliferation. researchgate.netnih.gov

The α-methyl group in this compound makes it a highly specific substrate for LAT1, with negligible interaction with other transporters like LAT2. thno.orgiiarjournals.orgmdpi.com This specificity is a key reason for its investigation as a tumor-specific imaging agent. For instance, radiolabeled forms of α-methyl-tyrosine, such as L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT), have been developed for positron emission tomography (PET) to visualize tumors. mdpi.comnih.gov The accumulation of [¹⁸F]FAMT in cancerous tissues strongly correlates with the expression levels of LAT1. mdpi.comsnmjournals.org This selective transport mechanism allows for high tumor-to-background contrast in PET imaging, as the tracer is not significantly taken up by healthy tissues that express LAT1 at much lower levels. thno.orgiiarjournals.org

Preclinical studies using various cancer cell lines and animal models have consistently demonstrated the LAT1-dependent uptake of α-methyl-tyrosine analogs. nih.govsnmjournals.orgsnmjournals.org These investigations have confirmed that the transporter's activity is a critical determinant of the tracer's accumulation in tumors, highlighting the potential of targeting LAT1 with this compound-based compounds for cancer diagnosis and therapy. nih.govnih.gov

Cell Line-Derived Xenograft Models

Cell line-derived xenograft (CDX) models are a cornerstone of in vivo preclinical cancer research. criver.comaltogenlabs.com These models involve the implantation of human cancer cell lines into immunocompromised mice, allowing for the study of tumor growth and response to therapies in a living organism. criver.comphenogenomics.cz In the context of this compound, CDX models have been instrumental in validating its utility as a LAT1-targeting agent.

Researchers have utilized CDX models established from various human cancer cell lines, such as pancreatic carcinoma, colorectal adenocarcinoma, and non-small cell lung carcinoma, to study the in vivo behavior of radiolabeled α-methyl-tyrosine. snmjournals.orgfrontiersin.org For example, studies using xenografts of human urinary bladder carcinoma (T24) and cervical adenocarcinoma (HeLa S3) have shown significant uptake of ¹⁸F-FAMT, which correlates with high LAT1 expression in these tumors. snmjournals.org

The table below summarizes findings from a study that investigated the uptake of an α-methyl-tyrosine analog in different human cancer cell line-derived xenograft models.

Cell LineCancer TypeKey Findings
T24Urinary Bladder CarcinomaHigh uptake of ¹⁸F-FAMT, correlating with high LAT1 expression. snmjournals.org
MIA PaCa-2Pancreatic CarcinomaDemonstrated significant tumor accumulation of the tracer. snmjournals.org
DLD-1Colorectal AdenocarcinomaShowed specific uptake mediated by LAT1. snmjournals.org
HeLa S3Cervical AdenocarcinomaHigh tracer accumulation consistent with elevated LAT1 levels. snmjournals.org
H520Non-Small Cell Lung CarcinomaUtilized to confirm the relationship between tracer uptake and LAT1 expression. snmjournals.org

These CDX model studies provide crucial in vivo evidence that the accumulation of this compound derivatives in tumors is a direct consequence of LAT1 activity, thereby supporting its development for clinical applications in oncology. altogenlabs.comfrontiersin.org

Behavioral and Cognitive Research Paradigms

Beyond its role in oncology, this compound has been employed in preclinical behavioral and cognitive research, primarily due to its ability to inhibit the synthesis of catecholamines, such as dopamine and norepinephrine.

Impact on Stimulant Reinforcement Mechanisms

α-Methyl-p-tyrosine (AMPT), a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, has been used to investigate the role of dopamine in the reinforcing effects of stimulants like amphetamine and cocaine. annualreviews.orgresearchgate.net By depleting dopamine levels, researchers can assess how this neurotransmitter contributes to drug-seeking and self-administration behaviors in animal models.

Preclinical studies have shown that pretreatment with AMPT can attenuate the behavioral effects of stimulants. For instance, in rats trained to self-administer d-amphetamine, L-tyrosine administration (a precursor to dopamine) was found to reduce drug self-injection in animals with long-term amphetamine exposure, suggesting a complex interaction between catecholamine synthesis and the reinforcing properties of the drug. nih.gov Other studies have demonstrated that depleting dopamine with α-methyl-p-tyrosine can partially block the decrease in dopamine transporter (DAT) function caused by repeated methamphetamine administration. annualreviews.org

The following table summarizes the effects of α-Methyl-p-tyrosine on stimulant-related behaviors in preclinical models.

StimulantAnimal ModelEffect of α-Methyl-p-tyrosineReference
d-AmphetamineRatsAttenuated the reinforcing effects, particularly in long-term exposure models. nih.gov nih.gov
MethamphetamineRatsPartially blocked the stimulant-induced decrease in dopamine transporter function. annualreviews.org annualreviews.org
CocaineRatsReduced the recovery of dopamine efflux after depletion, indicating an impact on dopamine storage and release mechanisms. cpn.or.kr cpn.or.kr

These findings underscore the critical role of dopamine synthesis in mediating the reinforcing and neurochemical effects of psychostimulants.

Studies on Mood and Sleep Regulation

The catecholaminergic system, particularly dopamine, is known to play a significant role in the regulation of mood and sleep-wake cycles. nih.govnih.gov α-Methyl-p-tyrosine has been used as a research tool to induce temporary catecholamine depletion in human and animal subjects to study these processes.

Studies involving the administration of AMPT to healthy volunteers have consistently shown an induction of sleepiness. nih.govwikipedia.org This effect is thought to be a direct consequence of dopamine depletion. nih.gov Research has also explored the link between catecholamine depletion and mood. While some studies in healthy individuals have reported increased tension, anger, and a trend for depression following AMPT administration, others have found that the sleepiness induced by catecholamine depletion is independent of mood changes. nih.govwikipedia.org

In preclinical models, inhibition of catecholamine synthesis with α-methyltyrosine has been shown to improve behavioral outcomes following traumatic brain injury. nih.govnih.gov This suggests that modulating catecholamine levels can have a significant impact on neurological function and behavior.

The table below presents a summary of research findings on the effects of α-Methyl-tyrosine on mood and sleep.

Research AreaModelKey FindingsReference
Sleep RegulationHealthy Human VolunteersConsistently induced sleepiness, suggesting a role for dopamine in maintaining wakefulness. nih.gov nih.gov
Mood RegulationHealthy Human VolunteersReports of increased tension and anger, though the link to depressive symptoms is less consistent. wikipedia.org wikipedia.org
Traumatic Brain InjuryMurine ModelImproved behavioral outcomes, indicating a potential therapeutic role in mitigating injury-induced deficits. nih.govnih.gov nih.govnih.gov

These investigations highlight the complex role of catecholamines in regulating fundamental behavioral states and suggest that this compound and its analogs can be valuable tools for dissecting these neurobiological mechanisms.

Theoretical and Quantitative Aspects of α Methyl D Tyrosine Pharmacology

Enzyme Kinetics and Binding Affinity Studies

α-Methyl-D-tyrosine is recognized as a competitive inhibitor of tyrosine hydroxylase, the enzyme that catalyzes the rate-limiting step in the biosynthesis of catecholamines. wikipedia.orgtaylorandfrancis.commedchemexpress.comresearchgate.net This inhibition occurs as this compound competes with the natural substrate, tyrosine, for the active binding site on the enzyme. wikipedia.orgpsychiatryonline.org The S-isomer of this compound, known as metirosine, is the active form of the compound. wikipedia.org While its primary action is on tyrosine hydroxylase, α-Methyl-D,L-tyrosine has also been noted to influence the activity of aromatic L-amino acid decarboxylase. scbt.com

Determination of Inhibition Constants (K_i)

The inhibition constant (K_i) is a critical measure of an inhibitor's potency, with a lower K_i value indicating a stronger affinity for the enzyme. For competitive inhibitors like this compound, the K_i can be determined through various kinetic analyses, such as Lineweaver-Burk or Dixon plots, which analyze the enzyme's reaction rates at different substrate and inhibitor concentrations. researchgate.netacs.org

While specific K_i values for this compound are not always explicitly stated in the broader literature, its interaction with DOPA decarboxylase (DDC) has been studied in more detail. In one study, the interaction of α-methylDopa with DDC resulted in a time- and concentration-dependent inactivation of the enzyme, with a determined K_i of 39.3 µM. nih.gov

Methods for determining K_i values are well-established in enzyme kinetics. nih.gov These methods often involve comparing the progress of the enzymatic reaction in the presence and absence of the inhibitor. nih.gov For mixed-type inhibitors, which can bind to both the free enzyme and the enzyme-substrate complex, both K_i and the inhibition constant for the enzyme-substrate-inhibitor complex (K_is) are determined. tandfonline.com

Table 1: Inhibition Data for this compound and Related Compounds This table is for illustrative purposes and includes data on related compounds to provide context for enzymatic inhibition studies.

Compound Target Enzyme Inhibition Type K_i Value (µM)
α-MethylDopa DOPA Decarboxylase Time-dependent 39.3 nih.gov
Compound 2n (a thioflavone) Tyrosinase Competitive 1.98 acs.org
FN-19 (a coumarin (B35378) derivative) Tyrosinase Mixed -
Kojic Acid Human Tyrosinase Mixed 145 tandfonline.com

Kinetic Modeling of Enzyme-Inhibitor Interactions

Kinetic modeling of the interaction between this compound and its target enzymes helps to elucidate the mechanism of inhibition. As a competitive inhibitor of tyrosine hydroxylase, its interaction can be described by the Michaelis-Menten equation, modified to account for the presence of the inhibitor. medchemexpress.comnih.gov In this model, the inhibitor increases the apparent Michaelis constant (K_m) of the substrate without affecting the maximum reaction velocity (V_max).

The interaction of related compounds with similar enzymes provides further insight. For example, the inhibition of tyrosinase by certain compounds has been modeled as competitive, non-competitive, or mixed-type inhibition. acs.orgresearchgate.netmdpi.com In competitive inhibition, the inhibitor binds only to the free enzyme at the active site. acs.org Non-competitive inhibitors can bind to both the free enzyme and the enzyme-substrate complex at a site other than the active site. researchgate.net Mixed inhibitors also bind to a site other than the active site but have different affinities for the free enzyme and the enzyme-substrate complex. tandfonline.com

Molecular docking simulations can further refine these models by predicting the binding pose of the inhibitor in the enzyme's active site and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. researchgate.net

Quantitative Analysis of Catecholamine Synthesis Inhibition

This compound effectively reduces the synthesis of catecholamines, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). wikipedia.orgtaylorandfrancis.com This reduction is a direct consequence of the inhibition of tyrosine hydroxylase, which prevents the conversion of tyrosine to L-DOPA, the precursor for these neurotransmitters. wikipedia.orgmedchemexpress.com

Studies in rats have demonstrated a dose-dependent inhibition of catecholamine synthesis. The maximal inhibition of brain catecholamine synthesis was observed within 30 minutes of administration, with a 95% reduction in dopamine synthesis and an 80% reduction in noradrenaline synthesis at the highest doses. nih.gov The half-maximal effective dose (ED50) for the inhibition of dopamine synthesis was found to be 0.057 mmoles/kg, while for noradrenaline it was 0.117 mmoles/kg, suggesting a greater sensitivity of dopaminergic neurons to the effects of this compound. nih.gov

The decline in endogenous catecholamine levels reaches its minimum approximately 4 hours after administration, with dopamine levels reduced to 38% and noradrenaline levels to 51% of control values. nih.gov The duration of this effect is also different for the two catecholamines, with the inhibition of noradrenaline synthesis lasting for about 12 hours and that of dopamine for 16 hours. nih.gov

Table 2: Quantitative Effects of this compound on Catecholamine Synthesis in Rats

Parameter Dopamine Noradrenaline
Maximal Synthesis Inhibition 95% nih.gov 80% nih.gov
ED50 for Synthesis Inhibition 0.057 mmoles/kg nih.gov 0.117 mmoles/kg nih.gov
Minimum Endogenous Level (as % of control) 38% nih.gov 51% nih.gov
Duration of Synthesis Inhibition 16 hours nih.gov 12 hours nih.gov

Pharmacokinetic Modeling in Research Contexts

Pharmacokinetic modeling in preclinical research aims to describe the absorption, distribution, metabolism, and excretion (ADME) of a compound. frontiersin.org This is often achieved through non-compartmental or compartmental analysis of plasma concentration-time data. wright.eduacs.org Physiologically based pharmacokinetic (PBPK) models are more sophisticated tools that integrate drug-specific data with physiological parameters of the species being studied to simulate the drug's pharmacokinetic profile. frontiersin.orgresearchgate.net

For this compound, pharmacokinetic studies in rats have revealed that the compound's penetration from plasma into the brain is delayed, and it exhibits different elimination rates in these two compartments. nih.gov This suggests that plasma and brain concentrations of this compound belong to different pharmacokinetic compartments. nih.gov The brain-to-plasma concentration ratio of the drug decreases as the dose increases, and at higher doses, there is evidence of interference with the uptake of tyrosine from plasma into the brain. nih.gov

While specific PBPK models for this compound are not extensively detailed in the provided search results, the principles of such modeling are well-established. These models would typically incorporate parameters such as blood flow, tissue volumes, and in vitro metabolism data to predict the compound's disposition in the body. researchgate.netnih.gov Such models are valuable for predicting human pharmacokinetics from preclinical data and for understanding the relationship between dose, exposure, and response. researchgate.netfrontiersin.org

Future Directions and Emerging Research Avenues for α Methyl D Tyrosine

Novel Research Applications Beyond Primary Catecholamine Inhibition

The utility of α-Methyl-D-tyrosine is extending beyond its classical role in catecholamine depletion, with researchers investigating its effects in diverse biological contexts. These explorations are revealing new potential therapeutic and research applications for the compound.

One significant area of investigation is its role in neurodegenerative disorders. Studies have shown that α-Methyl-L-tyrosine (a stereoisomer of this compound) can protect against dopaminergic neurodegeneration in models of Parkinson's disease. mdpi.comnih.gov Specifically, it has been found to alleviate the degeneration of dopaminergic neurons in the presence of genetic mutations linked to Parkinson's, such as those in the LRRK2 and PINK1 genes. mdpi.comnih.govspringernature.com The underlying hypothesis is that by reducing the synthesis of dopamine (B1211576), α-Methyl-tyrosine mitigates dopamine-induced toxicity and oxidative stress, which are contributing factors to neuronal cell death. mdpi.comnih.gov

Beyond neuroprotection, this compound and its analogs are being explored in other contexts:

Alternative Neurotransmitter Pathways: Research is delving into how the inhibition of tyrosine hydroxylase by α-Methyl-tyrosine might influence other neurotransmitter systems that are indirectly modulated by catecholamines. scbt.com This could reveal complex cross-talk between different signaling pathways in the brain.

Non-Canonical Pathway Modulation: The structural characteristics of α-Methyl-D,L-tyrosine, such as its stereochemistry and ability to form hydrogen bonds, suggest it may interact with other enzymes and proteins beyond tyrosine hydroxylase, potentially modulating their activity and influencing cellular signaling in yet-to-be-discovered ways. scbt.com

Development of Advanced Probes and Research Tools

To better understand the biological roles of this compound, scientists are actively developing advanced probes and research tools based on its structure. These tools are crucial for visualizing and quantifying the compound's interactions and effects within complex biological systems.

A key area of development is in the realm of Positron Emission Tomography (PET) imaging . Researchers have synthesized radiolabeled versions of α-methyl-tyrosine analogs, such as 3-[¹⁸F]fluoro-α-methyl-D-tyrosine (D-[¹⁸F]FAMT). nih.govosti.gov These tracers allow for non-invasive imaging of tissues with high amino acid transport activity, which is a characteristic of many malignant tumors. nih.govmdpi.com The D-isomer, D-[¹⁸F]FAMT, is particularly promising because it shows rapid blood clearance and low accumulation in non-target organs, leading to clearer tumor imaging compared to its L-isomer counterpart. nih.gov The uptake of these tracers is primarily mediated by the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. mdpi.comsnmjournals.org

Fluorescent probes are another important class of tools being developed. By incorporating fluorescent moieties into α-amino acid structures, researchers can create probes to study peptide interactions, protein folding, and cellular imaging. acs.orgrsc.orgmdpi.com While specific fluorescent probes based on this compound are still an emerging area, the principles established from developing fluorescent analogues of other amino acids, like tyrosine and phenylalanine, provide a strong foundation for future work. acs.orgmdpi.com These probes could be instrumental in studying the subcellular localization of this compound and its interactions with target proteins in real-time.

Tool TypeExampleApplicationKey Findings
PET Tracer 3-[¹⁸F]fluoro-α-methyl-D-tyrosine (D-[¹⁸F]FAMT)Cancer imagingShows tumor-selective accumulation and allows for clear imaging due to rapid clearance from non-target organs. nih.gov
SPECT Tracer 3-[¹²³I]iodo-α-methyl-L-tyrosine ([¹²³I]IMT)Tumor imagingDemonstrated usefulness in tumor imaging with fewer false positives. mdpi.comthno.org
Fluorescent Probes Flavone-derived α-amino acidsStudying peptide-membrane interactionsPossess dual emission fluorescence for probing biological interactions. acs.org

Integration with Multi-Omics Approaches in Systems Biology

The advent of high-throughput "omics" technologies, such as transcriptomics, proteomics, and metabolomics, has opened up new possibilities for understanding the system-wide effects of compounds like this compound. nih.govfrontiersin.org By integrating data from these different molecular levels, researchers can construct a more holistic picture of the biological perturbations induced by this compound.

Integrating transcriptomic and proteomic data can reveal how this compound's inhibition of catecholamine synthesis cascades through gene expression and protein abundance. nih.govplos.org For example, one could investigate how depleting dopamine with α-Methyl-tyrosine affects the expression of genes and proteins involved in downstream signaling pathways or compensatory mechanisms in the brain. researchgate.net This approach can help identify novel targets and pathways affected by the compound that would be missed by studying a single molecular layer.

Metabolomics , the large-scale study of small molecules or metabolites, can provide a direct readout of the biochemical consequences of this compound administration. frontiersin.org By analyzing the changes in the metabolome, researchers can identify shifts in metabolic pathways beyond catecholamine synthesis. This can uncover unexpected metabolic rewiring and provide a functional context for the observed transcriptomic and proteomic changes.

A systems biology approach , which combines multi-omics data with computational modeling, can be used to build predictive models of this compound's effects. nih.gov These models can help to:

Identify key nodes and regulatory hubs in the network of interactions affected by the compound.

Simulate the dynamic response of biological systems to this compound.

Generate new hypotheses about the compound's mechanisms of action that can be tested experimentally.

The integration of this compound research with multi-omics and systems biology is still in its early stages but holds immense promise for uncovering the full spectrum of its biological activities and for the rational design of new therapeutic strategies.

Q & A

Basic Research Questions

Q. How is α-Methyl-D-tyrosine chemically characterized, and what analytical methods ensure its structural validation?

  • Methodological Answer : Structural validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, NMR can confirm stereochemistry and methyl group positioning at the α-carbon, while HRMS verifies molecular weight (e.g., C₁₀H₁₃NO₃, exact mass 195.0895). X-ray diffraction resolves crystal structure details, critical for distinguishing D- and L-enantiomers . Documentation should adhere to standardized protocols for spectral data reporting, as outlined in analytical chemistry guidelines .

Q. What are the primary pharmacological mechanisms of this compound in neurotransmitter synthesis inhibition?

  • Methodological Answer : this compound competitively inhibits tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis. Experimental validation involves:

  • In vitro assays : Measuring TH activity via radiometric or fluorometric detection of L-DOPA production under varying inhibitor concentrations (IC50 determination).
  • In vivo models : Administering the compound in rodent studies and quantifying dopamine/norepinephrine depletion in brain tissue using HPLC-ECD .

Q. Which experimental models are appropriate for studying this compound’s bioavailability and pharmacokinetics?

  • Methodological Answer :

  • Rodent models : Intraperitoneal or oral administration followed by plasma and tissue sampling at timed intervals. Use LC-MS/MS to quantify parent compound and metabolites.
  • In silico modeling : Predict absorption/distribution via tools like GastroPlus™, incorporating logP (partition coefficient) and pKa values from experimental data .

Advanced Research Questions

Q. How can conflicting data on this compound’s blood-brain barrier (BBB) permeability be resolved?

  • Methodological Answer : Conduct a systematic review (PRISMA guidelines) to assess methodological variability across studies. Key factors to analyze:

  • Experimental designs : Compare in situ perfusion (e.g., rat brain uptake index) vs. positron emission tomography (PET) with radiolabeled analogs (e.g., [¹⁸F]FAMT).
  • Statistical reconciliation : Apply meta-regression to adjust for covariates like species differences or dosing regimens .

Q. What experimental designs optimize this compound’s use as a PET tracer for tumor imaging?

  • Methodological Answer :

  • Radiolabeling : Synthesize [¹⁸F]FAMT via nucleophilic substitution, ensuring radiochemical purity >95% (validated by radio-TLC).
  • Kinetic modeling : Use compartmental analysis (e.g., Logan plot) to quantify tumor-specific amino acid transport (k₃/k₄ rate constants). Validate against immunohistochemical markers (e.g., LAT1 expression) .

Q. How do researchers address dose-response contradictions in this compound’s enzyme inhibition across cell lines?

  • Methodological Answer :

  • Standardize assays : Use identical TH isoforms (e.g., human vs. rat recombinant enzymes) and substrate concentrations (Km-adjusted).
  • Data normalization : Express inhibition as % activity relative to vehicle controls, accounting for cell viability (MTT assay). Apply ANOVA with post hoc tests (e.g., Tukey’s) to identify inter-line variability .

Q. What ethical and methodological considerations apply to human studies involving this compound?

  • Methodological Answer :

  • Protocol design : Align with Declaration of Helsinki principles. Include exclusion criteria for pre-existing neurological conditions and rigorous informed consent processes.
  • Safety monitoring : Predefine stopping rules for adverse events (e.g., hypotension) using DSMB oversight .

Tables for Reference

Parameter Method Key Metrics Citation
TH Inhibition (IC₅₀)Radiometric assay15–25 μM (rat striatal homogenates)
BBB PermeabilityPET ([¹⁸F]FAMT)SUVₘₐₓ: 2.5–3.2 (murine glioblastoma)
Metabolic Half-lifeLC-MS/MS (plasma)t₁/₂: 2.8 ± 0.3 hrs (C57BL/6 mice)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.